8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
Description
Historical Development and Discovery of Pyrazoloquinolines
The pyrazoloquinoline class originated from early 20th-century efforts to fuse pyrazole and quinoline moieties, aiming to enhance the bioactivity profiles of simpler heterocycles. Initial synthetic approaches, such as the Niementowski reaction, enabled the condensation of anthranilic acid derivatives with ketones or aldehydes to form quinoline precursors, which were later functionalized with pyrazole rings. A landmark study in 2006 demonstrated the regioselective synthesis of pyrazolo[4,3-c]quinoline derivatives using 2,3-dihydro-1H-quinolin-4-ones as starting materials, highlighting the role of acylating agents in directing ring closure. These methods laid the groundwork for targeted modifications, including the introduction of methyl and phenyl groups at strategic positions to optimize physicochemical properties.
Significance in Heterocyclic Chemistry
Pyrazolo[4,3-c]quinolines occupy a unique niche in heterocyclic chemistry due to their dual aromatic systems, which confer enhanced π-π stacking capabilities and metabolic stability compared to monocyclic analogs. The fusion of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and quinoline (a bicyclic system with a nitrogen atom at position 1) creates a planar structure amenable to both hydrogen bonding and hydrophobic interactions. This hybrid architecture has been exploited in the design of kinase inhibitors, neurotransmitter receptor modulators, and anti-inflammatory agents, as evidenced by the dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity observed in structurally related pyrroloquinazolines.
Classification and Nomenclature Systems
Pyrazoloquinolines are classified based on the fusion pattern between the pyrazole and quinoline rings, denoted by bracketed indices (e.g., [4,3-c]). For 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline:
- The pyrazole ring (positions 1–3) fuses with the quinoline ring at carbon 4 of pyrazole and carbon 3 of quinoline.
- Substituents are numbered according to IUPAC guidelines, with the methyl group at position 8 and phenyl groups at positions 1 and 3 (Table 1).
Table 1: Nomenclature and Substituent Positions in 8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
| Position | Substituent | Role in Structure-Activity Relationships |
|---|---|---|
| 1 | Phenyl | Enhances hydrophobic interactions |
| 3 | Phenyl | Modulates electron density |
| 8 | Methyl | Improves metabolic stability |
The systematic name derives from the parent pyrazolo[4,3-c]quinoline system, with substituents listed in alphabetical order.
Position of 8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline in Medicinal Chemistry
This compound exemplifies the strategic functionalization of pyrazoloquinolines for drug discovery. The 1,3-diphenyl groups increase lipophilicity, facilitating membrane penetration, while the 8-methyl group minimizes oxidative degradation at the quinoline ring. Preliminary studies on analogous compounds reveal potential applications in oncology and inflammation:
- Pyrazolo[3,4-b]quinolines exhibit tubulin polymerization inhibition, a mechanism relevant to anticancer drug development.
- Dual COX-2/5-LOX inhibition, as seen in pyrroloquinazolines, suggests utility in managing inflammatory diseases without the gastrointestinal risks associated with traditional NSAIDs.
Properties
IUPAC Name |
8-methyl-1,3-diphenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-12-13-21-19(14-16)23-20(15-24-21)22(17-8-4-2-5-9-17)25-26(23)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJTHGBEGSIRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under appropriate reaction conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Pyrazolo[4,3-c]quinoline derivatives, including 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, have been identified as potential photosensitizing agents in photodynamic therapy (PDT) for cancer treatment. These compounds can generate reactive oxygen species upon light activation, leading to selective cell death in tumor cells. Research indicates that these derivatives exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer drugs .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase-2 (COX-2). This selectivity is crucial as COX-2 is often overexpressed in inflammatory diseases and certain cancers. By inhibiting COX-2, these compounds can potentially reduce inflammation and associated pain without the gastrointestinal side effects commonly seen with non-selective NSAIDs .
Photophysical Applications
Fluorescence Probes
8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has been studied for its photophysical properties, particularly its fluorescence characteristics. These properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications. The compound's ability to emit light upon excitation allows for real-time monitoring of biological processes at the cellular level .
Organic Light Emitting Diodes (OLEDs)
The compound's structure lends itself to applications in organic electronics, particularly in the development of OLEDs. The incorporation of pyrazoloquinoline derivatives into OLEDs has shown promise due to their favorable electronic properties and high quantum efficiency. This makes them suitable candidates for use in next-generation display technologies .
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Approaches
The synthesis of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves methods such as Friedländer condensation and Suzuki-Miyaura cross-coupling reactions. These synthetic pathways allow for the introduction of various substituents that can modulate the biological activity and photophysical properties of the resulting compounds .
Structure-Activity Relationship Studies
Research into the structure-activity relationships of pyrazolo[4,3-c]quinolines has revealed that modifications at specific positions on the pyrazoloquinoline core can significantly influence their biological activity and photophysical performance. Understanding these relationships helps in designing more potent derivatives tailored for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives
Pyrazolo[4,3-c]quinolines with amino and substituted phenylamino groups at positions 3 and 4 exhibit potent anti-inflammatory activity by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Key examples include:
- 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a): Activity: IC50 = 0.39 µM against LPS-induced NO production in RAW 264.7 cells. Drawback: High cytotoxicity (9% cell survival at 10 µM) ().
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Activity: Comparable to the positive control 1400W in NO inhibition (IC50 ~ 0.1–0.5 µM) (). Mechanism: Suppresses iNOS and COX-2 protein expression.
Methyl and phenyl substituents likely enhance lipophilicity, improving metabolic stability and membrane permeability.
Pyrazolo[3,4-b]quinoline Derivatives for Optoelectronics
Isomeric pyrazolo[3,4-b]quinolines with trifluoromethyl (CF3) substituents demonstrate superior optoelectronic properties:
- Application: Used in OLEDs due to enhanced electron injection and stability ().
3,4-Diamino-1H-Pyrazolo[4,3-c]quinoline (11)
- Structure: Features amino groups at positions 3 and 4.
- Potential: Designed for enhanced interactions with biological targets (e.g., kinases, receptors) due to hydrogen-bonding capabilities ().
- Unknown: Cytotoxicity and exact activity remain uncharacterized.
Comparison: The 8-methyl-1,3-diphenyl derivative lacks these amino groups, likely reducing its binding affinity to enzymes like CDK2/cyclin A but improving pharmacokinetic properties.
Data Tables: Structural and Functional Comparisons
Biological Activity
Overview
8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a pyrazole ring fused to a quinoline ring with methyl and phenyl substituents, which contributes to its unique biological profile.
The biological activity of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is attributed to its interaction with various cellular targets and biochemical pathways. The compound exhibits potential as a fluorescent sensor and has shown to affect multiple signaling pathways involved in cell proliferation and apoptosis.
Target of Action
- Anticancer Activity : The compound has been identified as a potential photosensitizing agent for cancer therapy, particularly in inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.
Biological Activities
The following table summarizes key biological activities associated with 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline:
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline possess potent antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was notably low, indicating high efficacy against these pathogens .
- Anticancer Properties : A study focusing on the anticancer effects revealed that the compound effectively induced apoptosis in Hela cells through the activation of caspase pathways. This suggests its potential use as a therapeutic agent in cancer treatment .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline:
- Fluorescent Properties : The compound's ability to act as a fluorescent probe opens avenues for its application in bioimaging and tracking cellular processes .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the pyrazoloquinoline scaffold can enhance biological activity and selectivity towards target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
